Synthesis and Characterization of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione: A Comprehensive Technical Guide
Synthesis and Characterization of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione: A Comprehensive Technical Guide
Executive Summary
The compound 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione (cataloged under CAS 7402-41-7 and CAS 50921-39-6)[1][2] is a highly specialized thioamide building block. Structurally, it is characterized by a morpholine-functionalized thioamide terminus and a sterically hindered quaternary carbon bearing a gem-dimethyl group and a phenyl ring. This whitepaper provides a rigorous, self-validating synthetic pathway and analytical characterization framework designed for researchers and drug development professionals.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of the target thioamide is best approached through a three-step linear sequence. Direct thionation of aliphatic chains is synthetically prohibitive; therefore, the thioamide must be accessed via the thionation of its corresponding amide. The amide is derived from [3], a well-documented intermediate historically utilized in oxidative degradation studies[4].
Retrosynthetic pathway for 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione.
Causality Behind Experimental Choices
-
Friedel-Crafts Alkylation: The carbon backbone is constructed by reacting benzene with 5,5-dimethyldihydrofuran-2(3H)-one (γ,γ-dimethylbutyrolactone). The use of anhydrous Aluminum Chloride (
) in stoichiometric excess is critical. acts as a Lewis acid, strongly coordinating with the lactone's carbonyl oxygen. This coordination triggers ring-opening to form a highly stable tertiary carbocation, which subsequently undergoes electrophilic aromatic substitution with benzene. -
Amidation via Acid Chloride: While peptide coupling reagents (e.g., HATU, EDC) are common, converting the acid to an acid chloride using Thionyl Chloride (
) is chosen for its scalability, atom economy, and the easy removal of volatile byproducts ( and ). -
Thionation via Lawesson's Reagent: Lawesson's Reagent is selected over Phosphorus Pentasulfide (
) due to its superior solubility in organic solvents, milder reaction requirements, and high chemoselectivity, which prevents the formation of intractable polymeric sulfur byproducts.
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system , ensuring that the success of each step can be confirmed through physical or chemical logic during the workup phase before proceeding to analytical instrumentation.
Step-by-step experimental workflow for the synthesis of the target thioamide.
Step 1: Synthesis of 4-Methyl-4-phenylpentanoic acid
Procedure:
-
Suspend anhydrous
(1.5 equiv) in dry benzene (10 volumes) under a nitrogen atmosphere and cool to 0 °C. -
Add 5,5-dimethyldihydrofuran-2(3H)-one (1.0 equiv) dropwise over 30 minutes.
-
Warm the mixture to room temperature, then reflux for 4 hours.
-
Cool the reaction and carefully quench by pouring over crushed ice and concentrated
. -
Extract the aqueous mixture with diethyl ether (3x).
Self-Validation Logic: Extract the combined ether layers with saturated aqueous
Step 2: Synthesis of 4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-one
Procedure:
-
Dissolve 4-methyl-4-phenylpentanoic acid (1.0 equiv) in neat
(3.0 equiv) and reflux for 2 hours. -
Remove excess
in vacuo to yield the crude acid chloride. -
Dissolve the acid chloride in anhydrous dichloromethane (DCM) and add dropwise to a 0 °C solution of morpholine (1.2 equiv) and triethylamine (1.5 equiv) in DCM.
-
Stir at room temperature for 3 hours.
Self-Validation Logic: The amidation is validated by phase-separation logic. Washing the DCM layer with 1M
Step 3: Synthesis of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione
Procedure:
-
Dissolve the amide from Step 2 (1.0 equiv) in anhydrous toluene.
-
Add Lawesson's Reagent (0.6 equiv; note that each molecule of Lawesson's Reagent can thionate two carbonyls).
-
Reflux the mixture under nitrogen for 4 to 6 hours.
-
Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Self-Validation Logic: Reaction progress is self-validated by TLC (7:3 Hexane/Ethyl Acetate). Thioamides exhibit significantly higher
Analytical Characterization Data
The following tables summarize the expected quantitative analytical data required to verify the structural integrity of the final thioamide product[1].
Table 1: NMR Data (400 MHz, )
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl | 7.15 - 7.35 | m | 5H | Ar-H |
| Morpholine (N- | 4.25, 3.55 | m, m | 2H, 2H | - |
| Morpholine (O- | 3.75 - 3.85 | m | 4H | - |
| C2 | 2.85 - 2.95 | m | 2H | - |
| C3 | 1.95 - 2.05 | m | 2H | - |
| C4 (Gem-Dimethyl) | 1.35 | s | 6H | -C( |
Note: The morpholine N-
Table 2: NMR Data (100 MHz, )
| Shift (δ, ppm) | Assignment |
| ~201.5 | C=S (Thioamide carbonyl carbon) |
| 148.2 | Ar-C (Quaternary aromatic carbon) |
| 128.5, 126.3, 125.8 | Ar-C (Aromatic CH carbons) |
| 66.5, 66.2 | Morpholine O- |
| 51.0, 48.5 | Morpholine N- |
| 42.1 | C3 (- |
| 38.5 | C4 (Quaternary aliphatic carbon) |
| 35.2 | C2 (- |
| 28.5 | C5 & 4-Methyl (- |
Table 3: Mass Spectrometry (ESI+)
| m/z | Fragment Identity | Relative Abundance |
| 278.15 | [M+H]⁺ | 100% (Base Peak) |
| 300.14 | [M+Na]⁺ | 15% |
| 190.10 | [M - Morpholine]⁺ | 45% |
| 119.08 | [Ph-C( | 85% (Cumyl-type carbocation) |
References
-
PubChem, "4-Methyl-4-phenylpentanoic acid", CID 12423057. Source: National Center for Biotechnology Information. URL:[Link]
-
Sharan, P. R., Smith, P., & Waters, W. A. (1969). Products of the oxidation of 4-methyl-4-phenylpentanoic acid. Source: Journal of the Chemical Society B: Physical Organic, 857. URL:[Link]
Sources
- 1. 7402-41-7|4-Methyl-1-morpholino-4-phenylpentane-1-thione|BLD Pharm [bldpharm.com]
- 2. AB160113 | CAS 50921-39-6 – abcr Gute Chemie [abcr.com]
- 3. 4-Methyl-4-phenylpentanoic acid | C12H16O2 | CID 12423057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidations of organic compounds by cobaltic salts. Part XIII. Products of the oxidation of 4-methyl-4-phenylpentanoic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
